Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride
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Overview
Description
Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This class of compounds is known for its diverse biological activities and is often used in pharmaceutical research and development. The imidazo[1,2-a]pyridine scaffold is found in many drugs, making it a privileged structure in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This reaction can be catalyzed by various metal catalysts such as copper, iron, gold, ruthenium, and palladium . The reaction conditions often require high temperatures, high catalyst loading, and long reaction times . recent advancements have led to the development of metal-free and aqueous synthesis methods under ambient conditions, which are more environmentally friendly and efficient .
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridines often employs catalytic routes to assemble the scaffold. These methods include metal-catalyzed coupling reactions and base-catalyzed rearrangements . The use of undesirable solvents such as N,N-dimethylformamide, 1,2-dichloroethane, and acetonitrile is common, but efforts are being made to replace these with greener alternatives .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions can vary, but they often involve the use of metal catalysts and specific solvents .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine derivatives with different functional groups, while substitution reactions can introduce various substituents at specific positions on the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride include other imidazo[1,2-a]pyridine derivatives such as zolimidine, zolpidem, and rifaximin . These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their specific substituents and functional groups .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties . This makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic structure containing nitrogen atoms. Its molecular formula is C9H10N4O2 with a molecular weight of approximately 194.21 g/mol. The dihydrochloride form enhances its solubility in aqueous environments, facilitating biological assays and potential therapeutic applications.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown significant anticancer properties by inhibiting various kinases involved in tumor growth and proliferation.
- Antimicrobial Properties : The compound has demonstrated activity against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing potential benefits in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : Similar compounds have been reported to inhibit receptor tyrosine kinases like c-Met, which is implicated in cancer progression. This inhibition leads to decreased cell proliferation and migration.
- Interaction with Cellular Pathways : The compound may affect signaling pathways such as MAPK and PI3K/Akt, crucial for cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Key findings include:
- Substituent Effects : Variations in the substituents on the imidazo ring influence potency and selectivity against specific targets. For instance, substitutions at the 5-position have been linked to enhanced anticancer activity.
- Aminomethyl Group Role : The presence of the aminomethyl group is critical for enhancing solubility and bioavailability, thereby improving pharmacological profiles.
Research Findings and Case Studies
Recent studies have highlighted the potential of this compound:
- Anticancer Studies : A study demonstrated that derivatives of imidazo[1,2-a]pyridine significantly inhibited c-Met kinase activity with IC50 values in the nanomolar range, suggesting strong potential as anticancer agents .
- Antimicrobial Activity : Another investigation revealed that related compounds exhibited broad-spectrum antimicrobial activity against various pathogens, indicating their utility in treating infections .
- Anti-inflammatory Effects : Research indicated that certain derivatives effectively reduced inflammation markers in vitro, suggesting a mechanism through COX inhibition .
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C10H13Cl2N3O2 |
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Molecular Weight |
278.13 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate;dihydrochloride |
InChI |
InChI=1S/C10H11N3O2.2ClH/c1-15-10(14)8-3-2-4-9-12-7(5-11)6-13(8)9;;/h2-4,6H,5,11H2,1H3;2*1H |
InChI Key |
PDECIGJKKTUXGI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=NC(=CN21)CN.Cl.Cl |
Origin of Product |
United States |
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